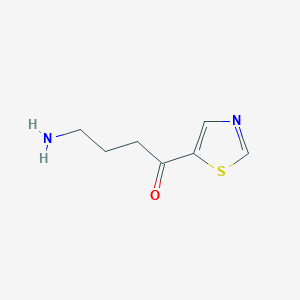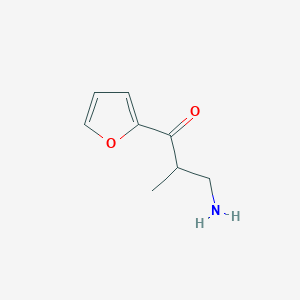![molecular formula C15H16FN B13153849 4-[3-(2-Fluorophenyl)propyl]aniline](/img/structure/B13153849.png)
4-[3-(2-Fluorophenyl)propyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(2-Fluorophenyl)propyl]aniline is an organic compound with the molecular formula C15H16FN It consists of an aniline group substituted with a 3-(2-fluorophenyl)propyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-Fluorophenyl)propyl]aniline typically involves the reaction of 2-fluorobenzyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the aniline attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
For industrial production, the process can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-[3-(2-Fluorophenyl)propyl]aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.
Aplicaciones Científicas De Investigación
4-[3-(2-Fluorophenyl)propyl]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-[3-(2-Fluorophenyl)propyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can enhance its binding affinity and selectivity towards these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[3-(2-Chlorophenyl)propyl]aniline
- 4-[3-(2-Bromophenyl)propyl]aniline
- 4-[3-(2-Methylphenyl)propyl]aniline
Uniqueness
4-[3-(2-Fluorophenyl)propyl]aniline is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C15H16FN |
|---|---|
Peso molecular |
229.29 g/mol |
Nombre IUPAC |
4-[3-(2-fluorophenyl)propyl]aniline |
InChI |
InChI=1S/C15H16FN/c16-15-7-2-1-5-13(15)6-3-4-12-8-10-14(17)11-9-12/h1-2,5,7-11H,3-4,6,17H2 |
Clave InChI |
JZIMUKUMIXULQF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CCCC2=CC=C(C=C2)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(2R)-2,3-Dihydroxypropyl]acetamide](/img/structure/B13153781.png)



![1-{2,6-Diazaspiro[3.4]octan-2-yl}propan-1-one](/img/structure/B13153806.png)


![8,8-Dioxo-1-oxa-8lambda6-thiaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13153831.png)
![[3-(Methylamino)oxolan-3-yl]methanol hydrochloride](/img/structure/B13153836.png)

![2-Methyl-3-[(3-methylbutan-2-yl)oxy]aniline](/img/structure/B13153847.png)
